molecular formula C12H13N3O2 B14446128 Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate CAS No. 74676-83-8

Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate

Cat. No.: B14446128
CAS No.: 74676-83-8
M. Wt: 231.25 g/mol
InChI Key: LLGQAESTNMVGQJ-UHFFFAOYSA-N
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Description

Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a cyano group, an ethyl ester, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate typically involves the reaction of ethyl cyanoacetate with 2-methyl-2-phenylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyano group and hydrazone moiety play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A precursor in the synthesis of Ethyl cyano(2-methyl-2-phenylhydrazinylidene)acetate.

    2-Methyl-2-phenylhydrazine: Another precursor used in the synthesis.

    Hydrazones: A class of compounds with similar structural features.

Uniqueness

This compound is unique due to the presence of both a cyano group and a hydrazone moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

74676-83-8

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-cyano-2-[methyl(phenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11(9-13)14-15(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

LLGQAESTNMVGQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NN(C)C1=CC=CC=C1)C#N

Origin of Product

United States

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